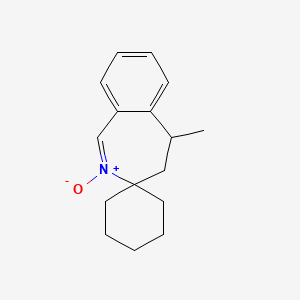

5-methyl-4,5-dihydro-3h-2-benzazepine-3-spirocyclohexane N-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-methyl-4,5-dihydro-3h-2-benzazepine-3-spirocyclohexane N-oxide” is a chemical compound that has been mentioned in various scientific publications . It has been studied in the context of organic chemistry and has been involved in reactions with other compounds .

Synthesis Analysis

The synthesis of this compound has been discussed in several studies. For instance, it has been involved in the reaction of Allyl Phenylcarbamate . Other studies have reported its involvement in the regioselective [3+2]-cycloaddition of trimethyl vinylsilane and the regioselective addition of styrene .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it has been used in the reaction with Allyl Phenylcarbamate . It has also been part of the regioselective [3+2]-cycloaddition of trimethyl vinylsilane and the regioselective addition of styrene .科学的研究の応用

Chemical Transformations and Reactions

5-Methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide demonstrates a variety of chemical transformations and reactions. It can rearrange into 5-methyl-1-oxo-1,2,4,5-tetrahydro-3H-spiro[benzo-2-azepine-3,1′-cyclohexane] and subsequently be utilized in the synthesis of spiro-triazolo[3,4-a]- and -tetrazolo[5,1-a]benzo-2-azepinecyclohexanes (Varlamov et al., 2004). The compound undergoes various reactions including oxidation, reduction, and interaction with nucleophilic agents leading to the formation of N-hydroxy-1,2,3,4-tetrahydrobenz-2-azepines, benz-2-azepine-1-one, and its N-acetoxy derivative, as well as isoxazolidino- and oxadiazolidino[3,2-a]benz-2-azepines spirofused with a cyclohexane ring (Varlamov et al., 2004).

Stereochemistry and Cycloaddition

The stereochemistry of the [3+2] cycloaddition of acrylonitrile to 5-methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide is intricate, with the formation of eight isomeric 1-cyano- and 2-cyano-7-methyl-1,2,4,6,7,11b-hexahydro-5H-spiro[isoxazolidino[3,2-a]benz-2-azepine-5,1'-cyclohexanes], showcasing a lack of regioselectivity or stereoselectivity (Varlamov et al., 2001).

Substitution Reactions and Synthesis

Substitution reactions of 5-methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide with nucleophilic reagents lead to the formation of various substituted compounds. For instance, reaction with cyanide ion and isopropyl magnesium bromide yields corresponding cyano- and isopropyl-derivatives, while interaction with phenyl magnesium bromide, benzyl magnesium chloride, and nitromethane results in cyclic hydroxylamines (Varlamov et al., 2001).

The [3+2] cycloaddition of dimethyl acetylenedicarboxylate, methyl acrylate, and ethyl acrylate to the N-oxide also demonstrates diverse outcomes, forming geometrical isomers of spiro[isoxazolidino[3,2-a]benz-2-azepine-5,1'-cyclohexane] and stereoselectively leading to spiro[isoxazolino[3,2-a]benz-2-azepine-5,1'-cyclohexane] with specific proton arrangements (Varlamov et al., 2004).

Conversions and Synthesis of Derivatives

Various substituted derivatives of 4,5-dihydro-3H-spiro[benz-2-azepine-3,1'-cyclohexanes] can be synthesized and converted into different compounds. For example, oxidizing substituted 1,2,4,5-tetrahydro-3H-spiro[benz-2-azepine-3,1'-cyclohexanes] with potassium permanganate under phase-transfer catalysis conditions results in the formation of corresponding 4,5-dihydro derivatives. These derivatives can be further converted into various substituted and condensed tetrahydrospiro[benzo-2-azepinecyclohexanes] under specific conditions (Varlamov et al., 2001).

特性

IUPAC Name |

5-methyl-2-oxidospiro[4,5-dihydro-2-benzazepin-2-ium-3,1'-cyclohexane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c1-13-11-16(9-5-2-6-10-16)17(18)12-14-7-3-4-8-15(13)14/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBPNYCSPXVPRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCCCC2)[N+](=CC3=CC=CC=C13)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-4-(piperidin-3-ylcarbonyl)piperazine](/img/structure/B2984685.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2984687.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2984690.png)

![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2984691.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2984693.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2984696.png)